Sodium 1-Hydroxytetradecane-1-Sulphonate: Structural Elucidation, Synthesis, and Applications in Advanced Drug Delivery
Sodium 1-Hydroxytetradecane-1-Sulphonate: Structural Elucidation, Synthesis, and Applications in Advanced Drug Delivery
Executive Summary & Strategic Context
Sodium 1-hydroxytetradecane-1-sulphonate (CAS: 93941-93-6) is a highly specialized amphiphilic molecule characterized by a 14-carbon aliphatic chain terminating in a geminal hydroxy-sulfonate headgroup. While traditionally classified as an anionic alkyl sulfonate surfactant used in detergency and biochemical solubilization[1], its most critical role in modern pharmaceutical development is acting as a stable bisulfite adduct for fatty aldehydes.
In the synthesis of ionizable lipids for lipid nanoparticle (LNP) formulations—such as ALC-0315 used in mRNA vaccines—long-chain aliphatic aldehydes are notoriously unstable, prone to oxidation, and difficult to purify at scale. Converting these reactive aldehydes into crystalline sodium 1-hydroxyalkane-1-sulfonates bypasses the need for massive, solvent-heavy column chromatography[2]. This whitepaper dissects the chemical structure, mechanistic synthesis, and self-validating experimental protocols for utilizing this molecule in advanced drug development.
Structural Elucidation & Physicochemical Profiling
The chemical identity of sodium 1-hydroxytetradecane-1-sulphonate ( C14H29NaO4S ) is defined by two distinct domains that dictate its chemical behavior and utility:
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The Hydrophobic Tail: A 13-carbon saturated aliphatic sequence ( -C13H27 ) that drives lipophilicity, membrane interaction, and micellar core formation.
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The Hydrophilic Headgroup: The C1 carbon is tetrahedrally coordinated to the alkyl chain, a hydrogen atom, a hydroxyl group ( -OH ), and a sulfonate group ( -SO3− ). The dense localization of electronegative oxygen atoms creates a highly polar domain, neutralized by a sodium cation ( Na+ ).
Table 1: Quantitative Physicochemical Properties
| Parameter | Value / Descriptor | Causality / Significance in Formulation |
| Molecular Formula | C14H29NaO4S | Defines the exact stoichiometry of the bisulfite-aldehyde addition[3]. |
| Molecular Weight | 316.43 g/mol | Optimal size for surfactant packing parameters and micellization[1][3]. |
| LogP | 4.63 | Indicates strong lipophilicity of the tail, essential for encapsulating hydrophobic APIs[3]. |
| Polar Surface Area (PSA) | 85.81A˚2 | High PSA at the headgroup ensures robust hydration and aqueous solubility[3]. |
| SMILES String | CCCCCCCCCCCCCC(O)S(=O)(=O)[O-].[Na+] | Confirms the geminal attachment of OH and SO3 on the terminal C1 carbon[3]. |
Mechanistic Causality: The Bisulfite Adduct Strategy
The formation of sodium 1-hydroxytetradecane-1-sulphonate is driven by the nucleophilic attack of the bisulfite ion ( HSO3− ) on the electrophilic carbonyl carbon of tetradecanal (myristaldehyde).
The Causality of the Reaction:
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Nucleophilicity: The sulfur atom in the bisulfite anion is highly polarizable and acts as the primary nucleophile, attacking the sp2 hybridized carbonyl carbon of the aldehyde[4].
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Proton Transfer: The resulting intermediate alkoxide rapidly abstracts a proton from the solvent or the bisulfite species, forming the α -hydroxy sulfonic acid.
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Salt Formation: In the presence of sodium ions, the strongly acidic sulfonic acid group ( pKa<1 ) is immediately deprotonated, yielding the stable, crystalline sodium salt[4].
This transformation is strategically employed to "trap" the unstable tetradecanal. By converting an oily, degradation-prone aldehyde into a solid salt, researchers can filter away non-polar organic impurities, achieving high purity without silica gel chromatography[2].
Caption: Workflow: Synthesis and utilization of the tetradecanal bisulfite adduct in lipid manufacturing.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical state of the reaction mixture provides real-time feedback on the reaction's progress.
Protocol A: Synthesis and Isolation of the Adduct
Objective: Convert crude tetradecanal into highly pure sodium 1-hydroxytetradecane-1-sulphonate.
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Preparation: Dissolve crude tetradecanal (containing organic impurities from oxidation) in absolute ethanol.
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Addition: Prepare a saturated aqueous solution of sodium metabisulfite ( Na2S2O5 ). Add this dropwise to the stirring ethanol solution at room temperature.
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Crystallization: Stir vigorously for 2–4 hours.
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Validation Checkpoint: The reaction is self-validating; a thick, white crystalline precipitate of sodium 1-hydroxytetradecane-1-sulphonate will form, indicating successful nucleophilic addition. If the solution remains clear, the aldehyde concentration is too low, or the water content is too high.
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Isolation: Filter the suspension under vacuum. Wash the filter cake with cold ethanol and hexanes to strip away unreacted starting materials and non-polar byproducts[2]. Dry under a vacuum to yield the pure adduct.
Protocol B: Direct Reductive Amination (In Situ Deprotection)
Objective: Utilize the purified adduct directly to synthesize tertiary amines (ionizable lipids) without isolating the free aldehyde.
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Suspension: Suspend the solid sodium 1-hydroxytetradecane-1-sulphonate (2.3 eq.) in 2-methyltetrahydrofuran (2-MeTHF) at room temperature[2].
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In Situ Liberation: Add triethylamine ( NEt3 , 2.4 eq.) to the suspension.
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Imine Formation & Reduction: Add the target primary/secondary amine (1.0 eq.), followed by sodium triacetoxyborohydride ( NaBH(OAc)3 , 4.3 eq.). Stir for 16 hours.
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Validation Checkpoint: The initial opaque suspension will gradually clarify into a homogeneous mixture as the solid adduct is consumed and converted into the highly soluble lipid product[2].
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Workup: Quench with saturated aqueous Na2CO3 , separate the organic layer, dry over Na2SO4 , and concentrate.
Surfactant Dynamics & Pharmaceutical Applications
Beyond its role as a synthetic handle, sodium 1-hydroxytetradecane-1-sulphonate exhibits potent amphiphilic properties. In aqueous environments, the hydrophobic tetradecane tails aggregate to minimize contact with water, while the hydroxy-sulfonate heads interact with the aqueous phase, forming micelles[1].
Applications in Formulation:
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API Solubilization: The hydrophobic core of the resulting micelles serves as a microenvironment for encapsulating poorly water-soluble active pharmaceutical ingredients (APIs), acting as a highly effective excipient to enhance bioavailability[6].
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Biochemical Assays: Its ability to reduce surface tension without denaturing certain robust proteins makes it valuable for cell lysis and membrane protein solubilization protocols[1][6].
Caption: Mechanism of micelle formation and API solubilization by the amphiphilic adduct.
References
- Buy Sodium 1-hydroxytetradecane-1-sulphonate (EVT-15311583) | 93941-93-6 Evitachem
- sodium 1-hydroxytetradecane-1-sulphon
- Aldehyde Purific
- Expedient Reductive Amination of Aldehyde Bisulfite Adducts ResearchG
- Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis N
